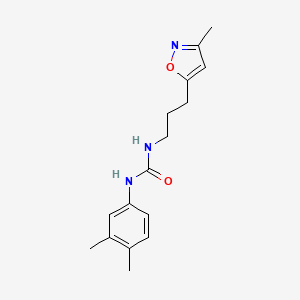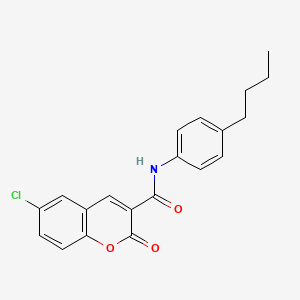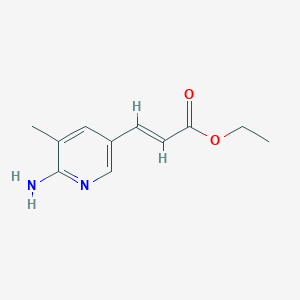![molecular formula C19H14Cl3N3O B3001904 N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1390309-26-8](/img/structure/B3001904.png)
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide, also known as BDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDC is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the induction of apoptosis. This compound has also been found to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide in lab experiments is its potential as a multifunctional agent, with applications in cancer research, antimicrobial research, and anti-inflammatory research. Another advantage is its relatively low toxicity compared to other chemical compounds with similar applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its effectiveness. Another limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for research involving N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which can lead to the optimization of its effectiveness in various applications. Another direction is to explore its potential as a drug delivery agent, as it has been shown to have the ability to penetrate cell membranes. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
合成法
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide can be synthesized using different methods. One method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with benzylamine and 4-chloro-3-nitrobenzene. The resulting product is then reduced using palladium on carbon to obtain this compound. Another method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with benzylamine, followed by the reaction with 4-chloro-3-nitrobenzene and reduction using sodium dithionite.
科学的研究の応用
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as an antimicrobial agent, with promising results against various bacterial and fungal strains. In addition, this compound has been studied as a potential anti-inflammatory agent, with the ability to reduce inflammation in animal models.
特性
IUPAC Name |
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O/c20-14-7-9-17(22)25-18(14)19(26)24-13-6-8-16(15(21)10-13)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLAMNNGXJGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)


![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)
